molecular formula C8H4F4O B125124 2-Fluoro-5-(trifluoromethyl)benzaldehyde CAS No. 146137-78-2

2-Fluoro-5-(trifluoromethyl)benzaldehyde

Cat. No. B125124
M. Wt: 192.11 g/mol
InChI Key: IDLNLGMUINCSGS-UHFFFAOYSA-N
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Description

2-Fluoro-5-(trifluoromethyl)benzaldehyde is a chemical compound with the molecular formula C8H4F4O . It is used in various chemical reactions and has been the subject of several studies .


Molecular Structure Analysis

The molecular structure of 2-Fluoro-5-(trifluoromethyl)benzaldehyde consists of a benzene ring with a trifluoromethyl group (-CF3) and a fluoro group (-F) attached to it . The compound also contains an aldehyde group (-CHO), which is responsible for its reactivity .


Chemical Reactions Analysis

2-Fluoro-5-(trifluoromethyl)benzaldehyde participates in various chemical reactions. For instance, it has been used in the preparation of ω-(dimethylamino)-alkylethyl-4(-2-(trifluoromethyl)phenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylates .


Physical And Chemical Properties Analysis

2-Fluoro-5-(trifluoromethyl)benzaldehyde is a liquid at room temperature . It has a molecular weight of 192.11 . Its specific gravity is 1.41, and it has a refractive index of 1.45 . The compound has a flash point of 63 °C .

Scientific Research Applications

Synthesis and Applications in Chemical Reactions

2-Fluoro-5-(trifluoromethyl)benzaldehyde has been utilized in various chemical synthesis processes. For instance, it served as a monodentate transient directing group to enable Ru(II)-catalyzed direct ortho-C(sp2)-H imidation of benzaldehydes, leading to the efficient synthesis of quinazoline and fused isoindolinone scaffolds (Wu et al., 2021). Additionally, its derivatives have been used in the Wittig synthesis of fluoro-substituted stilbenes, which are important in creating anticancer combretastatins (Lawrence et al., 2003).

Role in Organic and Medicinal Chemistry

The compound has a significant role in organic chemistry, particularly in facilitating certain transformations. For example, it was involved in Pd-catalyzed ortho C-H methylation and fluorination of benzaldehydes using orthanilic acids as transient directing groups (Chen & Sorensen, 2018). In medicinal chemistry, its analogs have been synthesized for studying their biological properties, such as their role as adrenergic agonists in norepinephrine analogs (Kirk et al., 1979).

Applications in Materials Science

In the field of materials science, 2-Fluoro-5-(trifluoromethyl)benzaldehyde derivatives have been used in the synthesis of novel copolymers and polymers. For instance, its derivatives were involved in the synthesis of novel fluoro-iodo, trifluoromethyl, and trifluoromethoxy ring-substituted isobutyl phenylcyanoacrylates, which were then copolymerized with styrene (Cimino et al., 2020). Such applications highlight its versatility in creating new materials with potential industrial applications.

Role in Environmental Science

In environmental science, this compound's derivatives have been used in creating microporous polyaminals for the adsorption of carbon dioxide, demonstrating its utility in addressing environmental concerns like greenhouse gas capture (Li et al., 2016).

Nuclear Magnetic Resonance (NMR) Studies

2-Fluoro-5-(trifluoromethyl)benzaldehyde has also been studied in the context of nuclear magnetic resonance. For instance, it has been analyzed for its proton and fluorine magnetic resonance properties, which are sensitive to intramolecular van der Waals interactions and steric effects (Schaefer et al., 1977). Such studies are crucial for understanding the molecular structure and dynamics of chemical compounds.

Safety And Hazards

2-Fluoro-5-(trifluoromethyl)benzaldehyde is considered hazardous. It can cause skin and eye irritation . It is also classified as a combustible liquid . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray and using it only in a well-ventilated area or outdoors . In case of fire, dry sand, dry chemical, or alcohol-resistant foam should be used to extinguish it .

properties

IUPAC Name

2-fluoro-5-(trifluoromethyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F4O/c9-7-2-1-6(8(10,11)12)3-5(7)4-13/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDLNLGMUINCSGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30370566
Record name 2-Fluoro-5-(trifluoromethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30370566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-5-(trifluoromethyl)benzaldehyde

CAS RN

146137-78-2
Record name 2-Fluoro-5-(trifluoromethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30370566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-fluoro-5-(trifluoromethyl)benzaldehyde
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 18.7 g (0.0988 mol) of 2-fluoro-5-(trifluoromethyl)benzonitrile (prepared according to G. C. Finger et al., Chem. Comm., 1965, 430), 398 ml of 90% formic acid, 296 ml of water and 17.5 g of Raney nickel is heated for 5 hours at reflux and is then left standing overnight. The mixture is poured into 2.5 liters of water and extraction is carried out with methylene chloride (once 1 l and two times 500 ml). Filtration, washing with water, drying over Na2SO4, filtration and distillation are carried out. Yd.: 10.1 g (53%) B.p.14 =70°-72° C. IR: νc-o =1680 cm-1
Quantity
18.7 g
Type
reactant
Reaction Step One
Quantity
398 mL
Type
reactant
Reaction Step One
Name
Quantity
296 mL
Type
reactant
Reaction Step One
Quantity
17.5 g
Type
catalyst
Reaction Step One
Name
Quantity
2.5 L
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
27
Citations
SÖ Yıldırım, M Akkurt, G Çetin, R Şimşek… - Acta Crystallographica …, 2023 - scripts.iucr.org
In the title compound, C23H25F4NO3, the 1,4-dihydropyridine ring adopts a distorted boat conformation, while the cyclohexene ring is almost showing a half-chair conformation. In the …
Number of citations: 1 scripts.iucr.org
ET Saka, N Kahriman - Journal of Organometallic Chemistry, 2019 - Elsevier
Phenols from various man-made activities pose threats to public health and aquatic ecosystems. A number of technologies (eg, adsorption, oxidation, and biological methods) have …
Number of citations: 15 www.sciencedirect.com
S Patel - ijirg.com
The octanol–water partition coefficient logKow, is directly related to the toxicity of aromatic aldehydes The relationship is 1: 1 correlation between toxicity and logKow so perfect that in …
Number of citations: 1 ijirg.com
MF Polat, DA Anil, G Ozkemahli… - …, 2023 - Wiley Online Library
We designed and synthesized a novel series of trimethoxy chalcones with CF 3 or F substituents at various positions of ring B, characterized using IR, NMR spectral data, and elemental …
K Fobi, E Ametsetor, RA Bunce - Molecules, 2023 - mdpi.com
A domino aldol-S N Ar-dehydration [3+3] annulation strategy has been utilized to fuse six-membered cyclic amides onto aromatic substrates. 2-Arylacetamides have been reacted with 2-…
Number of citations: 7 www.mdpi.com
B Louis, VK Agrawal - Journal of the Indian Chemical Society, 2011 - researchgate.net
In the present work, quantitative structure-activity relationship analysis (QSAR) to predict the toxic potency of 77 aromatic aldehydes to ciliate Tetrahymena pyriformis has been …
Number of citations: 5 www.researchgate.net
AN Tevyashova, MV Chudinov - Russian Chemical Reviews, 2021 - iopscience.iop.org
The review aims to draw attention to the latest advances in the organoboron chemistry and therapeutic use of organoboron compounds. The synthetic strategies towards boron-…
Number of citations: 23 iopscience.iop.org
TW Schultz, M Hewitt, TI Netzeva… - QSAR & Combinatorial …, 2007 - Wiley Online Library
There are many issues relating to the use of Quantitative Structure–Activity Relationships (QSARs) to make predictions for regulatory purposes. Among those issues, characterization of …
Number of citations: 81 onlinelibrary.wiley.com
KM Engle, SXL Luo, RH Grubbs - The Journal of Organic …, 2015 - ACS Publications
A three-step procedure has been developed for preparing ortho-alkoxybenzaldehydes from ortho-fluorobenzaldehydes that tolerates the use of sterically hindered sodium alkoxide …
Number of citations: 31 pubs.acs.org
DF Steinberg, MC Turk, D Kalyani - Tetrahedron, 2017 - Elsevier
… To an oven dried 20 mL scintillation vial under ambient atmosphere, was added 2-fluoro-5-trifluoromethyl benzaldehyde (768 mg, 4.00 mmol, 1.0 equiv), TosMic (929 mg, 4.76 mmol, …
Number of citations: 20 www.sciencedirect.com

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